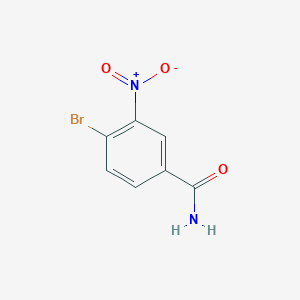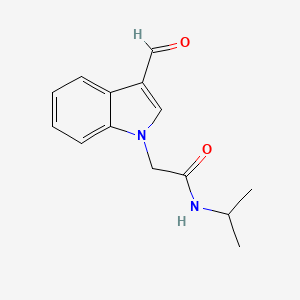
1-(3-甲酰基吲哚-1-基)-N-异丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group attached to the indole ring and an isopropyl group attached to the acetamide moiety.
科学研究应用
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole ring is then formylated using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Acetamide Formation: The formylated indole is then reacted with isopropylamine and acetic anhydride to form the final product, 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 2-(3-Carboxy-indol-1-yl)-N-isopropyl-acetamide.
Reduction: 2-(3-Hydroxymethyl-indol-1-yl)-N-isopropyl-acetamide.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The indole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide
- 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Uniqueness
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. The isopropyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications compared to its analogs with different substituents.
属性
IUPAC Name |
2-(3-formylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPAMHQYNLEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359570 |
Source


|
| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708284-70-2 |
Source


|
| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
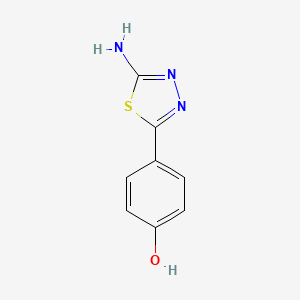
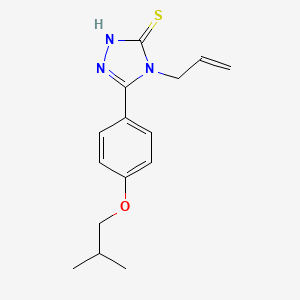

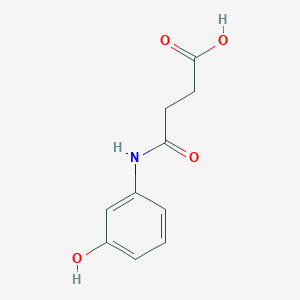
![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)
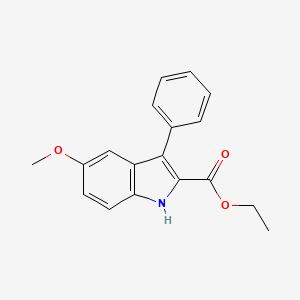
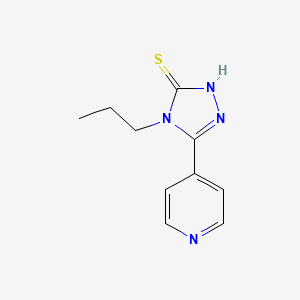
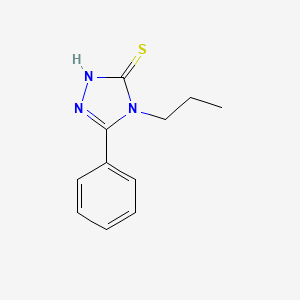
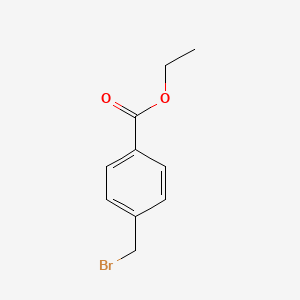
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
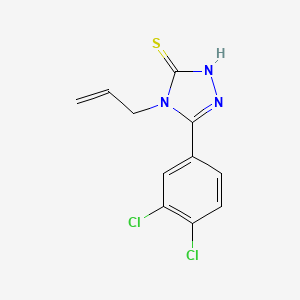
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
